3-(7-Formyl-5-(2-nitropropyl)indolin-1-yl)propyl benzoate
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Overview
Description
1-[3-(Benzoyloxy)propyl]-2,3-dihydro-5-(2-nitropropyl)-1H-indole-7-carboxaldehyde is a complex organic compound with the molecular formula C22H24N2O5. It is known for its unique structural features, which include an indole core, a benzoyloxy group, and a nitropropyl side chain.
Preparation Methods
The synthesis of 1-[3-(Benzoyloxy)propyl]-2,3-dihydro-5-(2-nitropropyl)-1H-indole-7-carboxaldehyde involves several steps. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Benzoyloxy Group: The benzoyloxy group is introduced through esterification, where the hydroxyl group of the propyl chain reacts with benzoyl chloride in the presence of a base such as pyridine.
Addition of the Nitropropyl Side Chain: The nitropropyl side chain is added through a nitration reaction, where the propyl chain is treated with a nitrating agent such as nitric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up the production .
Chemical Reactions Analysis
1-[3-(Benzoyloxy)propyl]-2,3-dihydro-5-(2-nitropropyl)-1H-indole-7-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the conversion of the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoyloxy group can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[3-(Benzoyloxy)propyl]-2,3-dihydro-5-(2-nitropropyl)-1H-indole-7-carboxaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-[3-(Benzoyloxy)propyl]-2,3-dihydro-5-(2-nitropropyl)-1H-indole-7-carboxaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects .
Comparison with Similar Compounds
1-[3-(Benzoyloxy)propyl]-2,3-dihydro-5-(2-nitropropyl)-1H-indole-7-carboxaldehyde can be compared with similar compounds such as:
1-[3-(Benzoyloxy)propyl]-2,3-dihydro-5-(2-nitropropyl)-1H-indole-7-carbonitrile: This compound has a similar structure but with a nitrile group instead of a carboxaldehyde group.
1-[3-(Benzoyloxy)propyl]-2,3-dihydro-5-(2-nitropropyl)-1H-indole-7-methanol: This compound has a hydroxyl group instead of a carboxaldehyde group.
Properties
Molecular Formula |
C22H24N2O5 |
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Molecular Weight |
396.4 g/mol |
IUPAC Name |
3-[7-formyl-5-(2-nitropropyl)-2,3-dihydroindol-1-yl]propyl benzoate |
InChI |
InChI=1S/C22H24N2O5/c1-16(24(27)28)12-17-13-19-8-10-23(21(19)20(14-17)15-25)9-5-11-29-22(26)18-6-3-2-4-7-18/h2-4,6-7,13-16H,5,8-12H2,1H3 |
InChI Key |
MLSAWQWWPTWCQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC2=C(C(=C1)C=O)N(CC2)CCCOC(=O)C3=CC=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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